2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with the CAS Number: 1268163-62-7 . It has a molecular weight of 277.08 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)10-6-5-9(8-16)11(7-10)15(17)18/h5-8H,1-4H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that compounds with similar structures are often involved in nucleophilic and amidation reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Sensing and Detection of Hydrogen Peroxide Vapor
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has been utilized in the development of highly sensitive fluorescence probes for the detection of hydrogen peroxide vapor, a signature compound of peroxide-based explosives. This compound, when converted into imine derivatives, demonstrates fast deboronation velocity in the presence of H2O2 vapor, significantly enhancing the sensing performance. Such applications are critical in explosive detection and environmental monitoring, showcasing the potential of this compound in creating efficient and responsive sensors. The detection limit for H2O2 vapor achieved with these probes is remarkably low, highlighting their sensitivity and practical utility in security and environmental applications (Fu et al., 2016).
Structural and Theoretical Studies
The compound serves as a precursor in the synthesis of boric acid ester intermediates, which have been extensively studied for their crystal structures, conformational analysis, and physicochemical properties through various spectroscopic methods and density functional theory (DFT) calculations. These studies provide valuable insights into the molecular geometry, electronic structure, and potential chemical reactivity of the compound and its derivatives, contributing to our understanding of its behavior in various chemical contexts. The findings from these studies have implications for the design and synthesis of novel materials and chemicals with tailored properties (Huang et al., 2021).
Catalytic Applications
This compound's derivatives have been explored for their catalytic properties, particularly in the hydroboration of aldehydes, imines, and ketones. The boron-substituted derivatives exhibit notable reactivity, facilitating hydroboration reactions under mild conditions. These catalytic activities are significant for the development of new synthetic pathways, offering efficient and selective methods for the modification and functionalization of organic molecules. The exploration of such catalytic systems opens avenues for advancements in synthetic organic chemistry, providing tools for the construction of complex molecules with high precision and efficiency (Koren-Selfridge et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, storing locked up, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Compounds of similar structure have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound can undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
It is known that the compound can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that it may influence pathways involving these reactions.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Given its chemical structure and potential reactions, it may influence the formation of certain compounds or the progression of specific reactions within cells .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde . For instance, it is known that the compound is stable under normal temperatures but may undergo hydrolysis in a humid environment .
Biochemical Analysis
Biochemical Properties
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the reduction of the nitro group to an amino group. Additionally, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential modifications in protein function and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In some cell types, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it can modulate the activity of transcription factors and kinases, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain proteases by forming a covalent bond with the active site serine residue . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation . These temporal effects highlight the importance of careful experimental design and monitoring when using this compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects on physiological processes, while higher doses can lead to significant biochemical and cellular changes. For example, high doses of the compound have been associated with toxic effects, such as oxidative stress and inflammation . Threshold effects have also been observed, where a certain concentration of the compound is required to elicit a measurable biological response . These findings underscore the need for careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by reductases, which convert the nitro group to an amino group, and by oxidases, which can further modify the aldehyde moiety . These metabolic transformations can influence the compound’s activity and stability, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy in different cellular contexts .
Properties
IUPAC Name |
2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)10-5-6-11(15(17)18)9(7-10)8-16/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSNQQFRGFGLIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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